molecular formula C17H21N3O4S B300420 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide

Katalognummer B300420
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: UNWVSCMVCRWJOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide, also known as EMA401, is a novel drug compound that has gained significant attention in recent years due to its potential therapeutic applications. EMA401 is a small molecule that has been developed as a selective antagonist of the angiotensin II type 1 receptor (AT1R).

Wirkmechanismus

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide selectively blocks the AT1R, which is involved in the regulation of blood pressure and fluid balance in the body. By blocking the AT1R, this compound reduces the activity of the renin-angiotensin system, leading to a decrease in blood pressure and a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the development of chronic pain. This compound has also been shown to reduce the activity of spinal cord neurons involved in pain transmission, leading to a reduction in pain sensation.

Vorteile Und Einschränkungen Für Laborexperimente

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in experiments. This compound has also been shown to be effective in preclinical models of neuropathic pain, making it a promising candidate for further research. However, this compound has some limitations, including its poor solubility and bioavailability, which may affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for research on 2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of the pharmacokinetic properties of this compound to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as cancer and cardiovascular disease.
Conclusion:
This compound is a novel drug compound with potential therapeutic applications in various diseases, particularly chronic pain. Its selective blocking of the AT1R has been shown to reduce pain sensation and inflammation in preclinical models. While there are some limitations to its use in lab experiments, the future directions of research on this compound are promising and may lead to its development as a new treatment option for chronic pain and other diseases.

Synthesemethoden

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide is a complex molecule that requires a multi-step synthesis process. The synthesis of this compound involves the reaction of 2-chloro-N-(4-pyridinylmethyl)acetamide with 2-ethoxy(methylsulfonyl)aniline in the presence of a base to form the target compound. The final product is then purified using column chromatography to obtain a pure sample of this compound.

Wissenschaftliche Forschungsanwendungen

2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in preclinical models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. This compound has also shown potential in the treatment of inflammatory pain, migraine, and osteoarthritis.

Eigenschaften

Molekularformel

C17H21N3O4S

Molekulargewicht

363.4 g/mol

IUPAC-Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H21N3O4S/c1-3-24-16-7-5-4-6-15(16)20(25(2,22)23)13-17(21)19-12-14-8-10-18-11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,21)

InChI-Schlüssel

UNWVSCMVCRWJOA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C

Kanonische SMILES

CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.